molecular formula C10H8Br2N6O B12805364 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- CAS No. 91211-34-6

2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso-

Katalognummer: B12805364
CAS-Nummer: 91211-34-6
Molekulargewicht: 388.02 g/mol
InChI-Schlüssel: QUAYEGFIVVYSFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of three amine groups, a dibromophenyl group, and a nitroso group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, brominated aromatic compounds, and nitrosating agents. The reaction conditions may involve:

    Temperature: Moderate to high temperatures (50-150°C)

    Solvents: Common organic solvents such as ethanol, methanol, or dichloromethane

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Key considerations include:

    Reaction Efficiency: Optimizing reaction conditions to maximize yield

    Purification: Techniques such as recrystallization, chromatography, or distillation to achieve high purity

    Safety: Handling of hazardous reagents and by-products

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- can undergo various chemical reactions, including:

    Oxidation: Conversion of amine groups to nitroso or nitro groups

    Reduction: Reduction of nitroso groups to amines

    Substitution: Replacement of bromine atoms with other functional groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted pyrimidine derivatives

Wissenschaftliche Forschungsanwendungen

2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties

    Medicine: Investigated for its potential therapeutic applications

    Industry: Utilized in the development of new materials or chemical processes

Wirkmechanismus

The mechanism of action of 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application:

    Molecular Targets: Enzymes, receptors, or nucleic acids

    Pathways: Inhibition or activation of specific biochemical pathways

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trisubstituted Pyrimidines: Compounds with similar substitution patterns on the pyrimidine ring

    Nitroso Derivatives: Compounds containing nitroso groups

    Brominated Aromatics: Compounds with bromine atoms on aromatic rings

Uniqueness

2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

91211-34-6

Molekularformel

C10H8Br2N6O

Molekulargewicht

388.02 g/mol

IUPAC-Name

4-N-(3,4-dibromophenyl)-5-nitrosopyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H8Br2N6O/c11-5-2-1-4(3-6(5)12)15-9-7(18-19)8(13)16-10(14)17-9/h1-3H,(H5,13,14,15,16,17)

InChI-Schlüssel

QUAYEGFIVVYSFW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=C2N=O)N)N)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.